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The Role of JNJ-54119936 in Th17 Cell Research: A Technical Guide

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Compound of Interest		
Compound Name:	JNJ-54119936	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **JNJ-54119936**, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt). RORyt is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Th17 cells and IL-17 are key drivers in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the inhibition of RORyt presents a compelling therapeutic strategy. This document details the mechanism of action of **JNJ-54119936**, summarizes its in vitro and cellular potency, provides representative experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Th17 Cells and the RORyt Target

Th17 cells are a distinct lineage of CD4+ T helper cells essential for host defense against certain extracellular bacteria and fungi. However, their dysregulation is a hallmark of various autoimmune disorders, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of naive CD4+ T cells into the Th17 lineage is orchestrated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF- β) and Interleukin-6 (IL-6). These cytokines activate signaling cascades that culminate in the expression and activation of RORyt.

RORyt, a nuclear receptor, then binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, thereby



driving their transcription. This leads to the production and secretion of IL-17, a potent proinflammatory cytokine that recruits neutrophils and other immune cells to sites of inflammation, amplifying the inflammatory response.

JNJ-54119936: A Potent RORyt Inverse Agonist

JNJ-54119936 is a small molecule inhibitor that functions as an inverse agonist of RORyt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the context of RORyt, JNJ-54119936 binds to the ligand-binding domain (LBD) of the receptor. This binding event induces a conformational change in the receptor, leading to the dissociation of co-activator proteins and the recruitment of co-repressor complexes to the RORyt-DNA interface. The net result is the repression of RORyt-mediated gene transcription, leading to a significant reduction in the production of IL-17 and other Th17-associated cytokines.

Quantitative Data Summary

The potency of **JNJ-54119936** has been characterized in various in vitro and cellular assays. The following table summarizes the key quantitative data available for this compound.

Assay Type	Target/System	Parameter	Value	Reference
Biochemical Assay				
ThermoFluor Binding Assay	RORy Ligand Binding Domain	qKd	5.3 nM	
Cellular Assays				
One-Hybrid LBD Assay	GAL4-RORy- LBD fusion in HEK293T cells	IC50	30 nM	
Human Whole Blood (hWB) Assay	IL-17A production in stimulated human whole blood	IC50	332 nM	

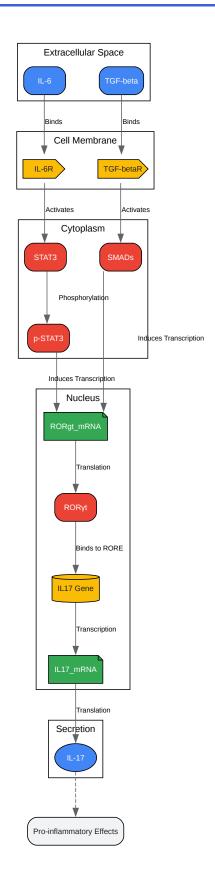




Signaling Pathways and Mechanisms

The following diagrams illustrate the Th17 differentiation pathway and the mechanism of action of JNJ-54119936.

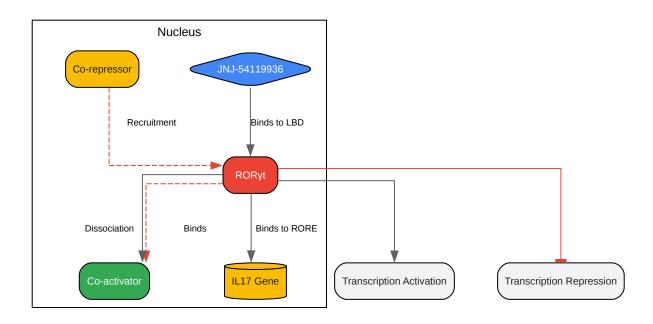




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Figure 1. Simplified Th17 Cell Differentiation Pathway.





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Figure 2. Mechanism of Action of JNJ-54119936.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key assays used to characterize **JNJ-54119936**.

ThermoFluor Binding Assay

This assay measures the binding affinity of a compound to a target protein by monitoring changes in the protein's thermal stability.

Principle: The binding of a ligand to a protein generally increases its thermal stability. A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The temperature at which the protein unfolds (the melting temperature, Tm) is determined. A shift in Tm in the presence of a compound indicates binding.



Protocol:

- Reagents and Materials:
 - Purified RORy ligand-binding domain (LBD).
 - ThermoFluor buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
 - SYPRO Orange fluorescent dye (5000x stock in DMSO).
 - JNJ-54119936 stock solution in DMSO.
 - 96-well or 384-well PCR plates.
 - Real-time PCR instrument capable of thermal melts.
- Procedure:
 - 1. Prepare a master mix containing the RORy LBD at a final concentration of 2 μ M and SYPRO Orange dye at a final dilution of 1:1000 in ThermoFluor buffer.
 - 2. Dispense 20 µL of the master mix into each well of the PCR plate.
 - 3. Prepare serial dilutions of **JNJ-54119936** in DMSO, and then dilute into ThermoFluor buffer to the desired final concentrations. Add 1 μ L of the compound dilutions to the appropriate wells. Include a DMSO-only control.
 - 4. Seal the plate and centrifuge briefly to mix and remove bubbles.
 - 5. Place the plate in the real-time PCR instrument.
 - 6. Set the instrument to ramp the temperature from 25°C to 95°C with a heating rate of 0.5°C per minute.
 - 7. Monitor the fluorescence of SYPRO Orange at each temperature increment.
 - 8. The Tm is calculated as the inflection point of the melting curve. The dissociation constant (Kd) can be determined by fitting the change in Tm as a function of the ligand



concentration to a binding isotherm.

One-Hybrid Ligand-Binding Domain (LBD) Assay

This is a cell-based reporter gene assay to measure the functional activity of a compound on a nuclear receptor.

Principle: A fusion protein is created consisting of the DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4) and the LBD of the nuclear receptor of interest (RORy). This construct is co-transfected into mammalian cells with a reporter plasmid containing a promoter with GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene (e.g., luciferase). In the absence of an inverse agonist, the RORy-LBD has some constitutive activity, leading to luciferase expression. An inverse agonist will bind to the LBD, recruit co-repressors, and inhibit this transcription.

Protocol:

- Reagents and Materials:
 - HEK293T cells.
 - Expression plasmid for GAL4-RORy-LBD fusion protein.
 - Reporter plasmid with GAL4 UAS driving luciferase expression (e.g., pFR-Luc).
 - Control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase).
 - Transfection reagent (e.g., Lipofectamine).
 - Cell culture medium (e.g., DMEM with 10% FBS).
 - JNJ-54119936 stock solution in DMSO.
 - Luciferase assay reagent.
 - Luminometer.



Procedure:

- 1. Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- 2. The next day, co-transfect the cells with the GAL4-RORy-LBD expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- 3. After 4-6 hours of incubation, replace the transfection medium with fresh cell culture medium.
- 4. Prepare serial dilutions of **JNJ-54119936** in cell culture medium. Add the compound dilutions to the transfected cells. Include a DMSO-only control.
- 5. Incubate the cells for 24 hours.
- 6. Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
- 7. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
- 8. The IC50 value is calculated by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Human Whole Blood (hWB) Assay

This assay measures the effect of a compound on cytokine production in a more physiologically relevant ex vivo system.

Principle: Whole blood contains the necessary immune cells (including T cells and antigenpresenting cells) to mount an immune response. By stimulating the blood with agents that mimic T cell activation, the production of cytokines like IL-17 can be induced. The inhibitory effect of a compound on this cytokine production can then be measured.

Protocol:

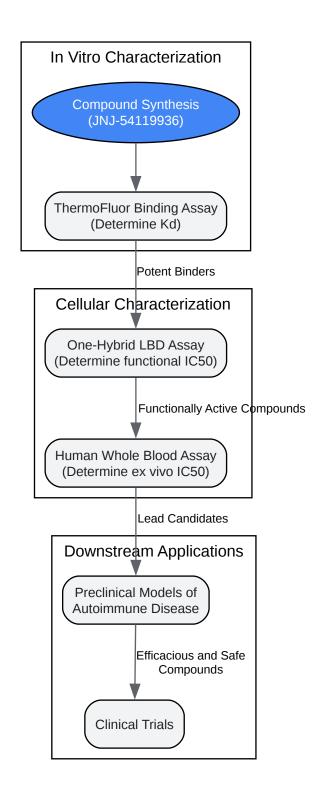


- · Reagents and Materials:
 - Freshly drawn human whole blood from healthy donors, collected in sodium heparin tubes.
 - RPMI 1640 medium.
 - T cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies, or a mitogen like Phytohemagglutinin (PHA)).
 - JNJ-54119936 stock solution in DMSO.
 - Human IL-17A ELISA kit or flow cytometry antibodies for intracellular cytokine staining.
- Procedure:
 - 1. Dilute the whole blood 1:1 with RPMI 1640 medium.
 - 2. Add the diluted blood to a 96-well plate.
 - 3. Prepare serial dilutions of **JNJ-54119936** in RPMI 1640. Add the compound dilutions to the wells. Include a DMSO-only control.
 - 4. Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
 - 5. Add the T cell stimulants to the wells to induce IL-17 production.
 - 6. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
 - 7. After incubation, centrifuge the plate to pellet the cells.
 - 8. Collect the plasma supernatant and measure the concentration of IL-17A using an ELISA kit according to the manufacturer's instructions.
 - 9. The IC50 value is determined by plotting the IL-17A concentration against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization



The following diagram outlines the general workflow for the characterization of an RORyt inverse agonist like **JNJ-54119936**.



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Figure 3. General Experimental Workflow for RORyt Inverse Agonist Characterization.

Conclusion

JNJ-54119936 is a high-affinity RORyt inverse agonist that effectively suppresses RORyt-mediated transcription and subsequent IL-17 production. Its potency has been demonstrated in both biochemical and cell-based assays, including the physiologically relevant human whole blood assay. The data and methodologies presented in this guide underscore the potential of JNJ-54119936 as a valuable research tool for elucidating the role of the Th17/RORyt/IL-17 axis in health and disease, and as a promising therapeutic candidate for the treatment of autoimmune and inflammatory conditions. Further preclinical and clinical investigations are warranted to fully establish its therapeutic utility.

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